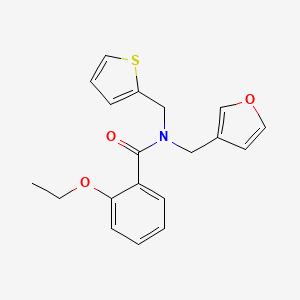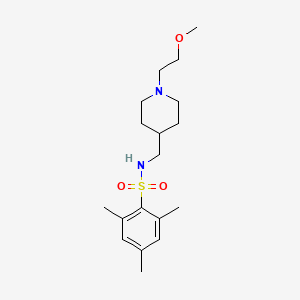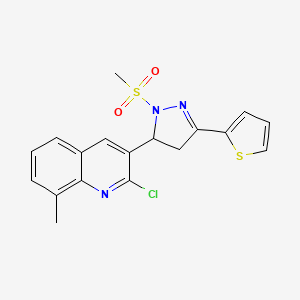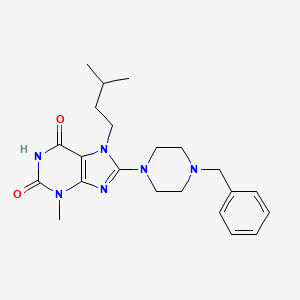
(1S,2S)-3-Methylcyclopropan-1,2-dicarbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3beta-Methylcyclopropane-1alpha,2beta-dicarboxylic acid" is a derivative of cyclopropane dicarboxylic acid with a methyl group substitution. This type of compound has been studied for its potential as an inhibitor of certain biochemical reactions. Specifically, 1-substituted cyclopropane 1,2-dicarboxylic acids have been synthesized and evaluated for their ability to inhibit the 3-methylaspartase enzyme. The inhibition of this enzyme is significant because it is involved in the deamination reaction of the central substrate in certain metabolic pathways .
Synthesis Analysis
The synthesis of 1-substituted cyclopropane 1,2-dicarboxylic acids, including the methyl-substituted variant, involves short and efficient synthetic routes. These compounds have been found to be good to potent inhibitors of the 3-methylaspartase reaction. The synthesis process is designed to produce compounds that can act as transition state analogues for the enzyme-catalyzed reactions they are intended to inhibit .
Molecular Structure Analysis
The absolute stereochemistry of the most potent inhibitor, (1S,2S)-1-methylcyclopropane 1,2-dicarboxylic acid, has been determined through crystallographic methods. This information is crucial as it confirms the compound's configuration and its consistency with the expected mode of action as a transition state analogue. The stereochemistry plays a vital role in the compound's ability to interact with the enzyme's active site and thereby inhibit its function .
Chemical Reactions Analysis
The chemical reactions of interest for these compounds are their interactions with enzymes, particularly the inhibition of the 3-methylaspartase enzyme. The mode of action of these inhibitors is to mimic the transition state of the substrate that the enzyme typically acts upon. By doing so, they effectively block the enzyme's activity, preventing the deamination of the central substrate. This type of inhibition is a valuable tool for studying enzyme mechanisms and can also have therapeutic implications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3beta-Methylcyclopropane-1alpha,2beta-dicarboxylic acid" are not detailed in the provided papers, the general properties of cyclopropane dicarboxylic acid derivatives can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in water and organic solvents depending on the nature of the substitution. The presence of carboxylic acid groups suggests that they will have acidic properties and can form salts with bases. The methyl group may influence the compound's hydrophobicity and its interaction with biological molecules .
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese-Liganden
(1S,2S)-3-Methylcyclopropan-1,2-dicarbonsäure: dient als Vorläufer für die Synthese chiraler Liganden. Insbesondere die hemilabilen C2-symmetrischen zweizähnigen substituierten Amidliganden (1R,2R)-5a-d und (1S,2S)-6a-d leiten sich von dieser Verbindung ab. Diese Liganden wurden charakterisiert und als besonders interessant für asymmetrische Transformationen erkannt .
Cyclopropan-Synthese
Cyclopropane sind wichtige gespannte Ringe mit einzigartiger Reaktivität. Forscher haben die Synthese von Cyclopropanen untersucht, und diese Verbindung kann als Baustein in solchen Prozessen dienen. Cyclopropane finden Anwendungen in der organischen Synthese, der pharmazeutischen Chemie und der Materialwissenschaft .
Arzneimittelentwicklung und pharmazeutische Chemie
Das starre Cyclopropansystem in dieser Verbindung kann modifiziert werden, um neuartige Arzneimittelkandidaten zu erzeugen. Forscher untersuchen sein Potenzial als Gerüst für die Entwicklung bioaktiver Moleküle. Die einzigartige Reaktivität von Cyclopropanen ermöglicht eine vielfältige Funktionalisierung, was sie in der Arzneimittelforschung wertvoll macht .
Polymerisation und Copolymerbildung
Forscher haben die Polymerisation von Cyclopropan-haltigen Monomeren untersucht. Durch die Einarbeitung dieser Verbindung in Copolymere verbessern sie die Materialeigenschaften. So zeigen Copolymere von β-Cyclodextrin (β-CD) mit anderen funktionellen Monomeren verbesserte Wirkstofffreisetzungsfähigkeiten und Biosensoranwendungen .
Materialwissenschaft und poröse Materialien
Die hydrophobe Höhle von β-CD macht sie nützlich für die Konstruktion von porösen Materialien. Forscher haben ihre Einschlusseigenschaften, Oberfläche und Wirt-Gast-Wechselwirkungen untersucht. Polymerisierte CDs, darunter auch die von dieser Verbindung abgeleiteten, tragen zur Entwicklung intelligenter Materialien für verschiedene Anwendungen bei .
Selbstassemblierung und Mizellbildung
Amphiphile sternförmige Copolymere, die β-CD enthalten, können sich in wässrigen Lösungen zu Mizellen selbstassemblieren. Der hydrophobe β-CD-Kern und die hydrophilen Segmente führen zur Mizellbildung, die Auswirkungen auf die Wirkstofffreisetzung und die Nanotechnologie hat .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,2S)-3-methylcyclopropane-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-3(5(7)8)4(2)6(9)10/h2-4H,1H3,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXGPKYJOMGPCJ-IMJSIDKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@@H]([C@H]1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)
![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)


![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)
